![molecular formula C10H8BrNO2S B2974563 1-(Benzenesulfonyl)-2-bromopyrrole CAS No. 168106-36-3](/img/structure/B2974563.png)
1-(Benzenesulfonyl)-2-bromopyrrole
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Description
“1-(Benzenesulfonyl)-2-bromopyrrole” is a chemical compound that contains a benzenesulfonyl group and a bromopyrrole group . It’s related to 1-Benzenesulfonyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid, which has a molecular weight of 302.31 .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of “1-(Benzenesulfonyl)-2-bromopyrrole” can be analyzed using techniques such as X-ray diffraction . The structure of related compounds reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The chemical reactions of “1-(Benzenesulfonyl)-2-bromopyrrole” could involve electrophilic aromatic substitution (EAS) reactions . This type of reaction is used to place the second group (SO2Cl) on the benzene ring . Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .Scientific Research Applications
Anticancer Applications
Benzenesulfonyl derivatives have been used in the synthesis of anticancer compounds . For instance, 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs, which are synthesized using benzenesulfonyl derivatives, have shown promising in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell), and Du-145 (prostate cancer cell) .
Antibiotic Research
Benzenesulfonyl derivatives are key structural features commonly found in bioactive molecules such as tryptophan and tryptamine . These compounds have been used in the development of antibiotics, particularly in the fight against antibiotic-resistant bacteria .
Synthesis of Alpha-Disulfones
Benzenesulfonyl chloride, a related compound, is involved in the synthesis of alpha-disulfones . Alpha-disulfones are used in various chemical reactions and have potential applications in pharmaceuticals and other industries .
Synthesis of Sulfonamides
Benzenesulfonyl chloride is also used in the synthesis of sulfonamides . Sulfonamides are organic sulfur compounds that have attracted attention for their pharmacological activity .
Derivatization Reagent in Chromatography
Benzenesulfonyl chloride serves as a derivatization reagent for the determination of various amines in waste water and surface water at the sub-ppb level by gas chromatography-mass spectrometry .
Hinsberg Test
Benzenesulfonyl chloride is a common reagent used in the Hinsberg test for detection and distinguishing the type of amines as primary, secondary, and tertiary amines .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRIYSFPJYQFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzenesulfonyl)-2-bromopyrrole |
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